Cas no 1018504-67-0 (1-(pyrrolidine-1-carbonyl)piperidine-4-carboxylic acid)

1-(pyrrolidine-1-carbonyl)piperidine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Piperidinecarboxylic acid, 1-(1-pyrrolidinylcarbonyl)-
- 1-(Pyrrolidine-1-carbonyl)piperidine-4-carboxylic acid
- 1-(pyrrolidine-1-carbonyl)piperidine-4-carboxylic acid
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- Inchi: 1S/C11H18N2O3/c14-10(15)9-3-7-13(8-4-9)11(16)12-5-1-2-6-12/h9H,1-8H2,(H,14,15)
- InChI Key: HDDGBMZEJUGXHM-UHFFFAOYSA-N
- SMILES: N1(C(N2CCCC2)=O)CCC(C(O)=O)CC1
1-(pyrrolidine-1-carbonyl)piperidine-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01033859-5g |
1-(Pyrrolidine-1-carbonyl)piperidine-4-carboxylic acid |
1018504-67-0 | 98% | 5g |
¥7644.0 | 2023-03-01 | |
Enamine | EN300-39762-2.5g |
1-(pyrrolidine-1-carbonyl)piperidine-4-carboxylic acid |
1018504-67-0 | 95.0% | 2.5g |
$923.0 | 2025-02-20 | |
Enamine | EN300-39762-10.0g |
1-(pyrrolidine-1-carbonyl)piperidine-4-carboxylic acid |
1018504-67-0 | 95.0% | 10.0g |
$2024.0 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1319073-10g |
1-(Pyrrolidine-1-carbonyl)piperidine-4-carboxylic acid |
1018504-67-0 | 98% | 10g |
¥14423 | 2023-03-01 | |
Enamine | EN300-39762-5.0g |
1-(pyrrolidine-1-carbonyl)piperidine-4-carboxylic acid |
1018504-67-0 | 95.0% | 5.0g |
$1364.0 | 2025-02-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN4783-5G |
1-(pyrrolidine-1-carbonyl)piperidine-4-carboxylic acid |
1018504-67-0 | 95% | 5g |
¥ 6,844.00 | 2023-03-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1319073-1g |
1-(Pyrrolidine-1-carbonyl)piperidine-4-carboxylic acid |
1018504-67-0 | 98% | 1g |
¥3209 | 2023-03-01 | |
Enamine | EN300-39762-1.0g |
1-(pyrrolidine-1-carbonyl)piperidine-4-carboxylic acid |
1018504-67-0 | 95.0% | 1.0g |
$470.0 | 2025-02-20 | |
1PlusChem | 1P019NQD-2.5g |
1-(pyrrolidine-1-carbonyl)piperidine-4-carboxylic acid |
1018504-67-0 | 95% | 2.5g |
$1203.00 | 2023-12-27 | |
Aaron | AR019NYP-100mg |
1-(pyrrolidine-1-carbonyl)piperidine-4-carboxylic acid |
1018504-67-0 | 95% | 100mg |
$207.00 | 2025-02-14 |
1-(pyrrolidine-1-carbonyl)piperidine-4-carboxylic acid Related Literature
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
Additional information on 1-(pyrrolidine-1-carbonyl)piperidine-4-carboxylic acid
Professional Introduction to Compound with CAS No. 1018504-67-0 and Product Name: 1-(pyrrolidine-1-carbonyl)piperidine-4-carboxylic acid
1-(pyrrolidine-1-carbonyl)piperidine-4-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1018504-67-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and potential applications in drug development. The unique structural features of this molecule, particularly the presence of both a pyrrolidine and a piperidine moiety, contribute to its intriguing chemical properties and biological functions.
The synthesis and characterization of 1-(pyrrolidine-1-carbonyl)piperidine-4-carboxylic acid have been extensively studied in recent years, with researchers exploring its utility as a key intermediate in the synthesis of more complex pharmaceutical agents. The compound’s ability to serve as a building block for the construction of novel molecular architectures has made it a valuable asset in medicinal chemistry research. Its structural framework allows for modifications at multiple sites, enabling the creation of derivatives with tailored biological activities.
One of the most compelling aspects of 1-(pyrrolidine-1-carbonyl)piperidine-4-carboxylic acid is its potential role in the development of new therapeutic agents. Piperidine derivatives are well-documented for their involvement in various pharmacological pathways, including G-protein coupled receptors (GPCRs), enzyme inhibition, and neurotransmitter modulation. The incorporation of this compound into drug candidates has shown promise in preclinical studies, particularly in the treatment of neurological disorders and inflammatory conditions. The carboxylic acid group at the 4-position of the piperidine ring provides a reactive site for further functionalization, enhancing its versatility in drug design.
Recent advancements in computational chemistry and molecular modeling have further illuminated the therapeutic potential of 1-(pyrrolidine-1-carbonyl)piperidine-4-carboxylic acid. These studies have demonstrated that subtle modifications to its structure can significantly alter its binding affinity and selectivity for target proteins. This has opened up new avenues for designing drugs with improved efficacy and reduced side effects. For instance, computational simulations have suggested that certain derivatives of this compound may exhibit potent activity against enzymes implicated in cancer progression, making them attractive candidates for further clinical investigation.
The chemical properties of 1-(pyrrolidine-1-carbonyl)piperidine-4-carboxylic acid also make it an interesting subject for studying molecular interactions at the atomic level. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate its three-dimensional structure and understand how it interacts with biological targets. These structural insights have provided valuable information for optimizing its pharmacokinetic profile and improving its overall bioavailability. Additionally, the compound’s stability under various conditions has been evaluated, ensuring its suitability for industrial-scale synthesis and formulation into drug products.
In the context of drug discovery pipelines, 1-(pyrrolidine-1-carbonyl)piperidine-4-carboxylic acid represents a promising scaffold for generating novel therapeutics. Its unique structural features allow it to be incorporated into diverse molecular frameworks, enabling the exploration of multiple therapeutic modalities. Researchers have leveraged this compound to develop inhibitors targeting kinases involved in cell signaling pathways, as well as modulators of ion channels critical for neuronal function. These efforts highlight its broad applicability across different disease areas.
The safety and efficacy of derivatives derived from 1-(pyrrolidine-1-carbonyl)piperidine-4-carboxylic acid have been rigorously assessed through preclinical studies. These investigations have focused on evaluating their toxicity profiles, pharmacokinetic behavior, and potential interactions with other drugs. The results from these studies have been instrumental in identifying lead compounds that proceed to clinical trials. Notably, some derivatives have demonstrated encouraging results in animal models of human diseases, paving the way for human testing.
The role of 1-(pyrrolidine-1-carbonyl)piperidine-4-carboxylic acid in academic research has also been underscored by its frequent use as a reference compound in publications. Its well-characterized properties make it an ideal standard for comparing new synthetic analogs or biologically active molecules. This has fostered collaboration between different research groups, accelerating progress in understanding its mechanisms of action and therapeutic potential.
As our understanding of complex biological systems continues to evolve, so does the demand for innovative chemical tools like 1-(pyrrolidine-1-carbonyl)piperidine-4-carboxylic acid. The integration of cutting-edge technologies such as artificial intelligence (AI) and machine learning (ML) into drug discovery processes has further enhanced our ability to design molecules with desired properties efficiently. These advancements are expected to drive the development of next-generation therapeutics based on this versatile scaffold.
In conclusion,1-(pyrrolidine-1-carbonyl)piperidine-4-carboxylic acid (CAS No.: 1018504-67-0) stands as a testament to the ingenuity and persistence within pharmaceutical chemistry research. Its multifaceted applications span from serving as an intermediate in synthetic chemistry to being a key component in drug development pipelines aimed at treating various human diseases. As scientific exploration continues at an unprecedented pace,this compound will undoubtedly remain at forefrontof innovation, contributing significantly to advancements that improve global health outcomes.
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